6-chloro-1H-pyrazolo[4,3-c]pyridazine

Antimicrobial Anticancer DHFR

6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a privileged scaffold for drug discovery, enabling potent DHFR inhibition (IC50 0.09 µM) and p38α MAPK modulation. Its 6-chloro handle facilitates rapid SAR diversification. Ideal for CNS and oncology programs. Secure high-purity batches for your lead optimization today.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
Cat. No. B13631578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrazolo[4,3-c]pyridazine
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C2C(=NN=C1Cl)C=NN2
InChIInChI=1S/C5H3ClN4/c6-5-1-3-4(9-10-5)2-7-8-3/h1-2H,(H,7,8)
InChIKeyQXTAYLYLGNMKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-pyrazolo[4,3-c]pyridazine: Core Properties and Utility as a Pharmaceutical Intermediate


6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a fused bicyclic heterocycle composed of a pyrazole and a pyridazine ring, featuring a reactive chlorine atom at the 6-position [1]. With a molecular weight of 154.56 g/mol and a topological polar surface area of 54.5 Ų, it serves primarily as a versatile synthetic building block for drug discovery [2]. The chloro substituent enables facile nucleophilic aromatic substitution, allowing rapid diversification into more complex molecules targeting various biological pathways .

Why Substituting 6-Chloro-1H-pyrazolo[4,3-c]pyridazine with Other Halogenated Analogs Carries High Project Risk


Substituting 6-chloro-1H-pyrazolo[4,3-c]pyridazine with related halogenated pyrazolo[4,3-c]pyridazines or other heterocyclic building blocks is not straightforward due to the profound influence of the halogen on downstream reactivity and target binding. The 6-chloro group provides a specific balance of stability and reactivity for nucleophilic substitution, which differs markedly from the more reactive but less stable 6-iodo or the less reactive 6-fluoro analogs [1]. Furthermore, SAR studies in the pyrazolopyridazine class demonstrate that even minor changes to the core scaffold can drastically alter kinase inhibition profiles, as seen in p38α MAPK inhibitor programs where subtle substitutions shifted IC50 values from micromolar to single-digit nanomolar ranges . Such data underscore that a generic substitution risks not only synthetic failure but also the loss of crucial biological activity, making the specific building block a critical variable for successful lead optimization [2].

Quantitative Evidence for Selecting 6-Chloro-1H-pyrazolo[4,3-c]pyridazine: A Comparative Analysis


Derivatives of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine Demonstrate Potent DHFR Inhibition Comparable to Methotrexate

A derivative synthesized from a pyrazolo[4,3-c]pyridazine scaffold, specifically 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine (6a), exhibited DHFR inhibition with an IC50 of 0.09 ± 0.91 µM, which is more potent than the clinical comparator methotrexate (IC50 = 0.14 ± 1.25 µM) in the same assay [1]. The unsubstituted core 6-chloro-1H-pyrazolo[4,3-c]pyridazine serves as the essential synthetic precursor for this class of potent DHFR inhibitors .

Antimicrobial Anticancer DHFR

Antimicrobial Potency of Pyrazolo[4,3-c]pyridazine Derivatives Rivals Gold-Standard Antibiotics

Compounds derived from the pyrazolo[4,3-c]pyridazine core, such as 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine (6a), demonstrated broad-spectrum antimicrobial activity comparable to the clinical antibiotics ciprofloxacin and amphotericin B in standardized assays [1]. This establishes the core scaffold's utility in generating leads with clinically relevant efficacy. The 6-chloro substituent is the key functional handle for synthesizing this active derivative series .

Antibacterial Antifungal Infectious Disease

SAR Data Confirms the Pyrazolo[4,3-c]pyridazine Core is a Validated Scaffold for Orally Bioavailable Kinase Inhibitors

A focused SAR campaign on fused pyrazole-based p38α MAPK inhibitors, which utilize a pyrazolopyridazine core similar to the target compound, resulted in the identification of orally bioavailable leads with single-digit nanomolar IC50 values in human whole blood (hWB) assays . This study highlights the core's ability to be optimized for both high potency and favorable oral pharmacokinetic properties, a critical advantage for any drug discovery program. The 6-chloro-1H-pyrazolo[4,3-c]pyridazine building block provides a direct entry point to this validated chemical space .

Kinase Inhibition Inflammation Oncology

Recommended Applications for 6-Chloro-1H-pyrazolo[4,3-c]pyridazine in Scientific and Industrial Settings


Synthesis of DHFR Inhibitors for Antimicrobial and Anticancer Lead Optimization

Leverage 6-chloro-1H-pyrazolo[4,3-c]pyridazine as a key intermediate to synthesize derivatives targeting dihydrofolate reductase (DHFR). Data show that analogs synthesized from this core can achieve IC50 values of 0.09 µM, surpassing methotrexate (0.14 µM) in potency [1]. This application is directly supported by evidence of potent DHFR inhibition and broad-spectrum antimicrobial activity in compounds derived from this scaffold .

Development of Orally Bioavailable p38α MAP Kinase Inhibitors

Use this compound as a foundational building block for the development of p38α MAPK inhibitors with favorable oral pharmacokinetic profiles. Literature precedence demonstrates that systematic SAR optimization of the pyrazolopyridazine core yields potent, selective, and orally bioavailable candidates with IC50 values in the single-digit nanomolar range in human whole blood assays [1]. This scenario is ideal for projects targeting inflammatory diseases and certain cancers .

Exploration of CDK and Other Kinase Inhibitor Chemical Space

The pyrazolo[4,3-c]pyridazine core is a privileged structure for kinase inhibition beyond p38α, with patents and literature describing its utility in developing inhibitors of CDKs, EGFR, and ERK2 [1]. The 6-chloro substituent on this building block allows for rapid diversification via SNAr reactions to generate focused libraries for screening against kinase panels, accelerating hit-to-lead campaigns for oncology and other kinase-related diseases [2].

Diversification into CNS-Active Small Molecule Libraries

The physicochemical properties of 6-chloro-1H-pyrazolo[4,3-c]pyridazine (MW 154.56, TPSA 54.5 Ų, XLogP3 0.5) are within favorable ranges for CNS drug discovery [1]. Its use as an intermediate can support the synthesis of compounds targeting central nervous system disorders, as noted in the literature describing potential applications in this therapeutic area . The scaffold's rigid bicyclic structure is a common feature in many CNS-active drugs, making it a strategic choice for generating novel neurotherapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1H-pyrazolo[4,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.